Cas no 51906-03-7 ([(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate)
![[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate structure](https://es.kuujia.com/scimg/cas/51906-03-7x500.png)
51906-03-7 structure
Nombre del producto:[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate
Número CAS:51906-03-7
MF:C43H44O10
Megavatios:720.803473472595
CID:2668881
[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate Propiedades químicas y físicas
Nombre e identificación
-
- (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2-Acetyloxy-7,10,11-tris(benzoyloxy)-1a,2,3,6,7,10,11,11a-octahydro-1,1,3,6,9-pentamethyl-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-4(1H)-one
- [(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-
- [(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate
-
- Renchi: 1S/C43H44O10/c1-24-22-43-37(52-40(48)30-20-14-9-15-21-30)25(2)23-42(43,53-43)36(45)26(3)34(49-27(4)44)31-32(41(31,5)6)35(51-39(47)29-18-12-8-13-19-29)33(24)50-38(46)28-16-10-7-11-17-28/h7-22,25-26,31-35,37H,23H2,1-6H3/b24-22-/t25-,26-,31-,32+,33-,34-,35+,37-,42-,43-/m0/s1
- Clave inchi: PVQWQBSXFQIGJA-OBKOLBCNSA-N
- Sonrisas: O1[C@]23C=C(C)[C@@H]([C@@H]([C@@H]4C(C)(C)[C@@H]4[C@H]([C@H](C)C([C@]12C[C@H](C)[C@@H]3OC(C1C=CC=CC=1)=O)=O)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O |t:2|
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 53
- Cuenta de enlace giratorio: 11
- Complejidad: 1480
- Superficie del Polo topológico: 135
[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate Literatura relevante
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Noreen Rehmat,Antonio Toffoletti,Zafar Mahmood,Xue Zhang,Jianzhang Zhao,Antonio Barbon J. Mater. Chem. C, 2020,8, 4701-4712
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
51906-03-7 ([(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4-Acetyloxy-9,13-dibenzoyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-8-yl] benzoate) Productos relacionados
- 2408428-28-2(3-Tert-butoxycarbonylamino cyclopentane boronic acid)
- 53867-81-5(2-(dibromomethyl)quinoline)
- 132915-78-7(4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride)
- 41731-83-3(Ethyl 2-bromothiazole-5-carboxylate)
- 1805303-44-9(5-Chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 2228924-45-4(methyl 2-hydroxy-2-{1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopropyl}acetate)
- 2171895-41-1(2-(1,3,4-Thiadiazol-2-yl)cyclopentan-1-ol)
- 317833-49-1(4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone)
- 2230803-55-9(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid)
- 866154-28-1([(2,6-difluorophenyl)sulfamoyl]dimethylamine)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
